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Hydrochloride

Cat. No.: B562258

\ J

For Researchers, Scientists, and Drug Development Professionals

Commercial Avalilability

2-Methyl-6-(phenylethynyl)pyridine hydrochloride (M-MPEP hydrochloride) is readily available
for research purposes through various chemical suppliers. Our investigation confirms its
commercial availability from reputable vendors such as MedChemExpress, Hello Bio, Tocris
Bioscience, R&D Systems, Cayman Chemical, Antibodies-online.com, and TargetMol.[1][2][3]
[4][5][6][7] Researchers can procure this compound in various quantities, typically with a purity
of 298%.[3][4] It is important to note that M-MPEP hydrochloride is intended for laboratory
research use only and not for human or veterinary use.[1][7]

Physicochemical and Pharmacological Properties

M-MPEP hydrochloride is a potent and selective non-competitive antagonist of the
metabotropic glutamate receptor 5 (mGIuR5) and a positive allosteric modulator (PAM) of the
MGIuR4. Its hydrochloride form enhances its solubility in aqueous solutions, facilitating its use
in a variety of experimental settings.

Quantitative Data Summary
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Property Value References
2-Methyl-6-

IUPAC Name (phenylethynyl)pyridine [3]
hydrochloride

CAS Number 219911-35-0 [31[4][5]

Molecular Formula C14H11N-HCI [31[41[5]

Molecular Weight 229.71 g/mol [3B1141[5]

Purity >98% (typically by HPLC) [3][4]

36 nM (inhibition of
ICso for mGIuR5 quisqualate-stimulated [1112113114]
phosphoinositide hydrolysis)

Water: up to 5 mM with gentle
Solubility warmingDMSO: up to 100 [3114]
mMEthanol: Soluble

Storage Desiccate at +4°C [3114]

Mechanism of Action: Signhaling Pathways

M-MPEP hydrochloride exerts its effects by modulating the signaling of two distinct
metabotropic glutamate receptors: mGIuR5 and mGIuR4.

MGIUR5 Antagonism

M-MPEP hydrochloride acts as a non-competitive antagonist at the mGIuR5 receptor. The
canonical signaling pathway for mGIuRS5 involves its coupling to Gg/11 G-proteins. Upon
activation by glutamate, Gg/11 activates phospholipase C (PLC), which in turn hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IPs) and
diacylglycerol (DAG). IPs triggers the release of intracellular calcium (Caz*) from the
endoplasmic reticulum, while DAG activates protein kinase C (PKC). M-MPEP hydrochloride,
by binding to an allosteric site on the mGIuRS5 receptor, prevents this cascade from occurring.
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Canonical mGIuR5 Signaling Pathway and M-MPEP Inhibition.

MGIuR4 Positive Allosteric Modulation

In addition to its role as an mGIuR5 antagonist, M-MPEP hydrochloride acts as a positive
allosteric modulator (PAM) of the mGIluR4 receptor. The primary signaling pathway for mGluR4
involves coupling to Gi/o G-proteins, which inhibit adenylyl cyclase, leading to a decrease in
cyclic AMP (cAMP) levels. As a PAM, M-MPEP hydrochloride binds to a site on the mGIluR4
receptor distinct from the glutamate binding site and enhances the receptor's response to
glutamate, thereby potentiating the inhibition of adenylyl cyclase.
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Canonical mGluR4 Signaling Pathway and M-MPEP Potentiation.
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Experimental Protocols

M-MPEP hydrochloride has been utilized in a wide range of in vivo and in vitro studies. The
following are representative protocols cited in the literature.

In Vivo Research

1. Rodent Models of Anxiety and Depression
» Objective: To assess the anxiolytic and antidepressant-like effects of M-MPEP hydrochloride.
» Animal Models: Male Wistar rats or male Albino Swiss mice.
e Methodologies:
o Vogel Conflict Test (Rat):
» Rats are water-deprived for 48 hours.
= M-MPEP hydrochloride (1-30 mg/kg) or vehicle is administered intraperitoneally (i.p.).

= After a set pretreatment time (e.g., 60 minutes), rats are placed in an experimental
chamber where they have access to a drinking spout.

= Every 20th lick is punished with a mild electric shock.

» The number of shocks received during a 3-minute session is recorded as a measure of
anti-conflict (anxiolytic) activity.

o Elevated Plus-Maze (Rat):
= M-MPEP hydrochloride (1-30 mg/kg) or vehicle is administered i.p.

» Following a pretreatment period, rats are placed in the center of an elevated plus-maze,
which consists of two open and two enclosed arms.

= The number of entries into and the time spent in the open and enclosed arms are
recorded over a 5-minute period. An increase in the proportion of time spent in the open
arms is indicative of an anxiolytic effect.
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o Tail Suspension Test (Mouse):
= Mice are administered M-MPEP hydrochloride (1-20 mg/kg) or vehicle i.p.

» After a pretreatment period, mice are suspended by their tails, and the duration of
immobility is recorded over a 6-minute period. A reduction in immobility time is indicative
of an antidepressant-like effect.

2. Ethanol Self-Administration in Mice

Objective: To evaluate the effect of M-MPEP hydrochloride on the reinforcing properties of

ethanol.

Animal Model: Male C57BL/6J mice.

Methodology:

o Mice are trained to self-administer a 10% (v/v) ethanol solution in an operant conditioning

chamber.

o M-MPEP hydrochloride (1-10 mg/kg) or vehicle is administered i.p. prior to the self-

administration session.

o The number of lever presses for ethanol and a control solution (e.g., water) is recorded
over a specified period. A selective decrease in lever pressing for ethanol suggests a

reduction in its reinforcing effects.

In Vitro Research

1. Phosphoinositide (PI) Hydrolysis Assay

o Objective: To determine the antagonistic activity of M-MPEP hydrochloride at the mGIuR5

receptor.
o Cell Line: Cells expressing the human mGIluR5a receptor.

e Methodology:
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o Cells are cultured and labeled overnight with [3H]myo-inositol.
o The cells are pre-incubated with various concentrations of M-MPEP hydrochloride.

o Cells are then stimulated with an mGIuR5 agonist (e.g., quisqualate or DHPG) in the
presence of LiCl (to inhibit inositol monophosphatase).

o The reaction is stopped, and the total inositol phosphates (IPs) are extracted.
o The amount of [*H]-IPs is quantified using liquid scintillation counting.

o The ICso value is calculated from the concentration-response curve of M-MPEP
hydrochloride's inhibition of agonist-induced PI hydrolysis.

1. Culture and label cells
with [3H]myo-inositol

2. Pre-incubate with
M-MPEP hydrochloride

3. Stimulate with
MGIuR5 agonist + LiCl

4. Stop reaction and
extract inositol phosphates

'

5. Quantify [3H]-IPs via
liquid scintillation counting

( 6. Calculate ICso )
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Workflow for Phosphoinositide Hydrolysis Assay.

Conclusion

M-MPEP hydrochloride is a valuable and commercially accessible research tool for
investigating the roles of mGIuR5 and mGIuR4 in the central nervous system. Its well-
characterized pharmacological profile, coupled with established experimental protocols, makes
it a cornerstone compound for studies in neuroscience, particularly in the fields of anxiety,
depression, and addiction research. Researchers utilizing M-MPEP hydrochloride should
adhere to the detailed methodologies reported in the literature to ensure the reproducibility and
validity of their findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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